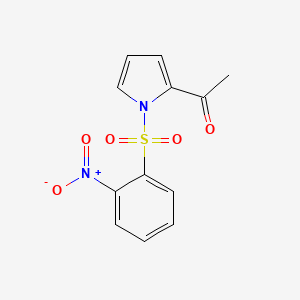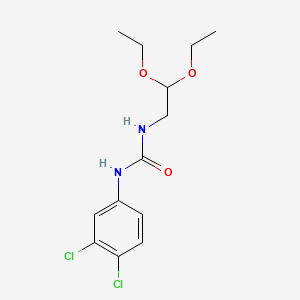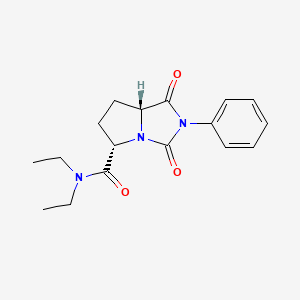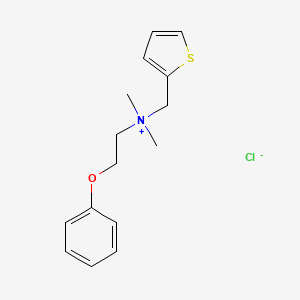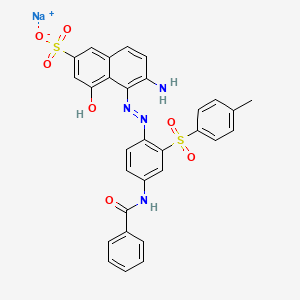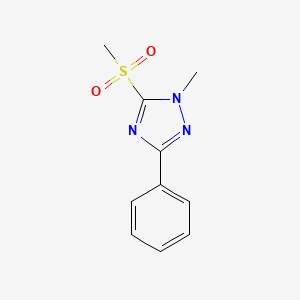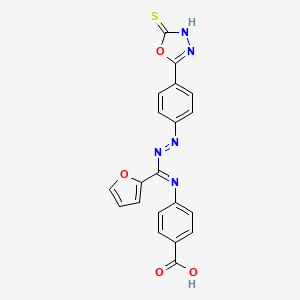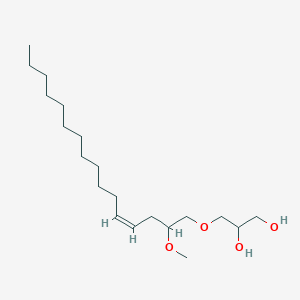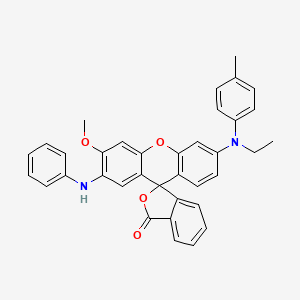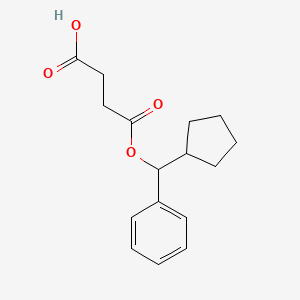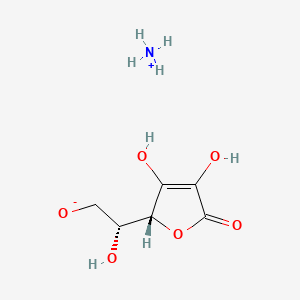
Ammonium isoascorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium isoascorbate is a chemical compound with the molecular formula C6H11NO6 and a molecular weight of 193.15 g/mol . It is a crystalline powder that is soluble in water. This compound is derived from isoascorbic acid, which is an epimer of ascorbic acid (vitamin C). This compound is primarily used in various industrial applications due to its antioxidant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium isoascorbate is typically synthesized by reacting isoascorbic acid with ammonia. The reaction involves the formation of a monoammonium salt of isoascorbic acid. The general reaction can be represented as follows:
Isoascorbic Acid+Ammonia→Ammonium Isoascorbate
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of isoascorbic acid with ammonia under specific conditions to ensure high yield and purity. The reaction is usually carried out in aqueous solution, and the product is then crystallized and purified .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium isoascorbate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydroisoascorbic acid.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed:
Oxidation: Dehydroisoascorbic acid.
Reduction: Various reduced forms depending on the specific reaction.
Substitution: Substituted isoascorbates with different functional groups
Wissenschaftliche Forschungsanwendungen
Ammonium isoascorbate has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and antioxidant in various chemical reactions.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in preventing oxidative stress-related diseases.
Industry: Utilized in food preservation and cosmetics due to its antioxidant properties .
Wirkmechanismus
The mechanism of action of ammonium isoascorbate primarily involves its antioxidant properties. It acts by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its antioxidant action include the reduction of ROS and the regeneration of other antioxidants .
Vergleich Mit ähnlichen Verbindungen
Ascorbic Acid (Vitamin C): Both ascorbic acid and isoascorbic acid are epimers and share similar antioxidant properties.
Isoascorbic Acid: The parent compound of ammonium isoascorbate, also known for its antioxidant properties.
Quaternary Ammonium Salts: These compounds share the ammonium group but have different applications, primarily as disinfectants and surfactants .
Uniqueness: this compound is unique due to its specific antioxidant properties and its ability to act as a reducing agent in various chemical reactions. Its solubility in water and stability under different conditions make it a versatile compound for industrial and research applications.
Eigenschaften
CAS-Nummer |
93858-76-5 |
|---|---|
Molekularformel |
C6H11NO6 |
Molekulargewicht |
193.15 g/mol |
IUPAC-Name |
azanium;(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethanolate |
InChI |
InChI=1S/C6H7O6.H3N/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1H2;1H3/q-1;/p+1/t2-,5-;/m1./s1 |
InChI-Schlüssel |
GQYHDFIXEPEHIC-RKJRWTFHSA-O |
Isomerische SMILES |
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-].[NH4+] |
Kanonische SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


